An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-2-fluorobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 5-chloro-2-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical synthesis and material science. Its molecular structure, featuring a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, provides a versatile scaffold for the development of complex molecules. The presence and positioning of the halogen atoms critically influence the compound's reactivity, electronic properties, and ultimately, its utility as a building block in organic synthesis. This guide offers a comprehensive exploration of the core physicochemical properties of Methyl 5-chloro-2-fluorobenzoate, providing both established data and proven methodologies for its empirical characterization. Understanding these properties is paramount for its effective application in drug discovery and materials innovation. The strategic placement of the chloro and fluoro substituents can significantly impact molecular interactions, a key consideration in the rational design of novel therapeutic agents and functional materials.[1][2][3]
Molecular and Chemical Identity
A foundational understanding of a compound begins with its fundamental chemical identity. This section outlines the key identifiers for Methyl 5-chloro-2-fluorobenzoate.
| Identifier | Value | Source |
| IUPAC Name | methyl 5-chloro-2-fluorobenzoate | [4] |
| CAS Number | 57381-36-9 | [4] |
| Molecular Formula | C₈H₆ClFO₂ | [4][5] |
| Molecular Weight | 188.58 g/mol | [4][5] |
| SMILES | COC(=O)C1=CC(Cl)=CC=C1F | [4] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | [5] |
| InChIKey | NFYVEESAHPQMJI-UHFFFAOYSA-N | [5] |
Physicochemical Properties: A Data-Driven Overview
The bulk properties of a chemical entity dictate its behavior in both reactive and non-reactive systems. While specific experimental data for Methyl 5-chloro-2-fluorobenzoate is not extensively published, we can infer certain properties from related compounds and outline standardized methods for their determination.
| Property | Value/Inferred Behavior | Experimental Protocol Reference |
| Melting Point | Data not available. Likely a low-melting solid or liquid at room temperature. The related 5-Chloro-2-fluorobenzoic acid has a melting point of 152-157 °C. Esterification typically lowers the melting point. | Section: Experimental Protocol for Melting Point Determination |
| Boiling Point | Data not available. Expected to be elevated due to its molecular weight and polarity. The related Methyl 2-fluorobenzoate has a boiling point of 109-110 °C at 35 mmHg. | Section: Experimental Protocol for Boiling Point Determination |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.[6] | Section: Experimental Protocol for Solubility Assessment |
| Appearance | Typically a white to off-white solid or a colorless to light yellow liquid.[4] | Visual Inspection |
| Purity | Commercially available with purities often around 95%.[4] | Section: Analytical Workflow for Purity Determination |
Synthesis and Reactivity
Methyl 5-chloro-2-fluorobenzoate is typically synthesized from its corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid. A common laboratory-scale synthesis involves esterification, for instance, through the Fischer-Speier esterification method.
Illustrative Synthetic Pathway
Caption: Fischer-Speier esterification of 5-chloro-2-fluorobenzoic acid.
The reactivity of Methyl 5-chloro-2-fluorobenzoate is largely dictated by the electrophilic nature of the aromatic ring, influenced by the electron-withdrawing effects of the halogen and ester groups. This makes it a suitable substrate for nucleophilic aromatic substitution reactions at positions activated by the substituents. Furthermore, the ester functionality can undergo hydrolysis to revert to the carboxylic acid or transesterification in the presence of other alcohols. The halogen substituents also open avenues for cross-coupling reactions, which are pivotal in modern drug discovery.[1][3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-chloro-2-fluorobenzoate, the following spectral features are anticipated:
-
¹H NMR:
-
A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around 3.9 ppm.
-
The aromatic region would display a complex multiplet pattern for the three protons on the benzene ring, with chemical shifts and coupling constants influenced by the chlorine and fluorine substituents.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the ester.
-
A signal for the carbonyl carbon of the ester.
-
Multiple signals in the aromatic region, with their chemical shifts and splitting patterns dictated by the positions of the chlorine and fluorine atoms. Carbon-fluorine coupling would be observable.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] Key expected absorptions for Methyl 5-chloro-2-fluorobenzoate include:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band is anticipated in the 1250-1300 cm⁻¹ region.
-
C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[7] For Methyl 5-chloro-2-fluorobenzoate, the molecular ion peak (M⁺) would be observed at m/z 188.58. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the characterization of Methyl 5-chloro-2-fluorobenzoate.
Analytical Workflow for Purity Determination
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- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
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